N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a 4-methylphenyl group at position 4 and an acetamide side chain functionalized with a furfuryl moiety. The furan ring and methylphenyl substituent suggest tailored lipophilicity and steric interactions, making it a candidate for modulating protein-ligand interactions, particularly in contexts involving monoclonal antibody stabilization .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-4-6-14(7-5-13)16-9-18(23)21(12-20-16)11-17(22)19-10-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTAVYPQABLJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 339.3 g/mol. The compound features a furan ring, a dihydropyrimidine moiety, and an acetamide group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₄ |
| Molecular Weight | 339.3 g/mol |
| CAS Number | 1251558-44-7 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Properties
Research indicates that derivatives of this compound demonstrate significant anticancer activity. For instance, studies have shown that certain structural modifications enhance the inhibition of tumor cell proliferation. Specifically, compounds with a similar framework have exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
Antiviral Activity
N-Heterocycles like this compound are being investigated for their antiviral properties. A study highlighted that compounds with similar structures showed promising results against SARS-CoV-2 main protease (Mpro), with IC50 values as low as 1.55 μM . This suggests potential for further development as antiviral agents.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The furan and dihydropyrimidine moieties may facilitate binding to target proteins, modulating their activity and influencing cellular pathways related to cancer proliferation or viral replication.
Study on Anticancer Activity
In a recent study evaluating the anticancer potential of substituted pyrimidines, it was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The study reported IC50 values ranging from 5 to 15 μM depending on the specific substitutions on the pyrimidine ring .
Antiviral Study
Another significant study focused on the antiviral properties of furan-containing compounds. It demonstrated that derivatives with structural similarities to this compound showed enhanced inhibitory effects on SARS-CoV-2 Mpro compared to traditional antiviral agents . The findings suggested that these compounds could serve as lead candidates for further drug development targeting viral infections.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidinone Derivatives
Key Observations:
- Thioether vs.
- Heterocyclic Variations : Replacement of the furan ring with pyridine () introduces basicity, which may influence solubility and target engagement.
- Substituent Effects : Fluorine () and sulfonamide groups () improve metabolic stability and binding specificity through electronegative and hydrogen-bonding interactions.
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Pharmacological Insights:
- Binding Affinity: The furfuryl-containing target compound may exhibit moderate binding affinity compared to Compound X (CPX, ), which showed superior binding (−8.1 kcal/mol) due to its pyridazinone core and dual pyridine substituents.
- Metabolic Stability : Sulfamoyl and fluorophenyl groups () enhance resistance to cytochrome P450 metabolism, whereas allyl substituents () may introduce reactive sites for oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
